molecular formula C6H5BN2O6 B14054929 3,5-Dinitrophenyl boronic acid

3,5-Dinitrophenyl boronic acid

Cat. No.: B14054929
M. Wt: 211.93 g/mol
InChI Key: BTJOHSDOGCITQM-UHFFFAOYSA-N
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Description

3,5-Dinitrophenyl boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3,5-dinitrophenyl ring. This compound is notable for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 3,5-dinitrophenyl boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of boronic acids often involves the use of borate esters, which are derived from the dehydration of boric acid with alcohols. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrophenyl boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dinitrophenyl boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions and applications. In the Suzuki–Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitrophenyl boronic acid is unique due to the presence of two nitro groups, which can significantly influence its reactivity and applications. The electron-withdrawing nature of the nitro groups makes this compound particularly useful in reactions requiring strong electrophiles .

Properties

Molecular Formula

C6H5BN2O6

Molecular Weight

211.93 g/mol

IUPAC Name

(3,5-dinitrophenyl)boronic acid

InChI

InChI=1S/C6H5BN2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-11H

InChI Key

BTJOHSDOGCITQM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O

Origin of Product

United States

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